

Preclinical Efficacy of Tigilanol Tiglate: A Technical Overview

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Compound of Interest

Compound Name: Anticancer agent 46

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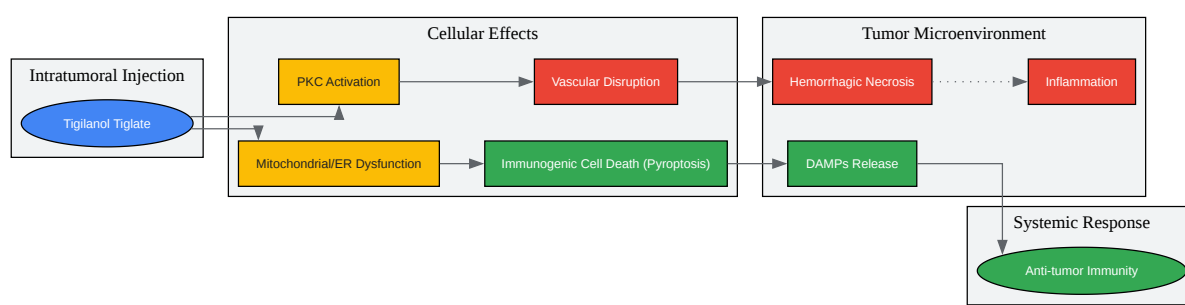
Introduction

Tigilanol tiglate (TT), a novel small molecule diterpene ester, is emerging as a significant advancement in intratumoral cancer therapy.[1] Developed by QBiotics Group, this therapeutic agent, also known as EBC-46, is being investigated for its potent oncolytic properties in a variety of solid tumors.[2][3] This technical guide synthesizes the core preclinical research that underpins the efficacy of tigilanol tiglate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental validation, and quantitative outcomes. The document will delve into the detailed methodologies of key experiments and present a consolidated view of the efficacy data, supported by visual representations of its biological pathways and experimental workflows.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is multifaceted, initiating a rapid and localized inflammatory response, disrupting the tumor vasculature, and inducing immunogenic cell death.[4][5] A single intratumoral injection triggers a cascade of events leading to hemorrhagic necrosis of the tumor, followed by eschar formation and rapid tumor ablation. This process is largely mediated by the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC- β I, - β II, - α , and - γ . The activation of PKC leads to an oxidative burst from polymorphonuclear cells and increased permeability of endothelial cell monolayers, contributing to the vascular disruption.

Recent studies have further elucidated that tigilanol tiglate acts as a lipotoxin at therapeutic doses, binding to and promoting mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to an unfolded protein response, ATP depletion, organelle swelling, caspase activation, and ultimately, a form of immunogenic cell death known as pyroptosis, which is dependent on gasdermin E. This mode of cell death promotes the release of damage-associated molecular patterns (DAMPs) such as HMGB1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.



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Tigilanol Tiglate's multifaceted mechanism of action.

Quantitative Efficacy Data

The preclinical and veterinary clinical studies of tigilanol tiglate have demonstrated significant efficacy across various tumor models. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Efficacy in Canine Mast Cell Tumors (Pivotal Field Study)

Parameter	Result	Citation
Complete Response (Single Injection, Day 28)	75%	
No Recurrence (Day 84)	93%	
Durable Response (1 Year)	89% of dogs with initial complete response remained tumor-free	
Complete Response in High-Grade Tumors (Single Dose, Day 28)	44%	

Table 2: Dose-Response and Healing in Canine Mast Cell Tumors

Parameter	Result	Citation
Complete Response (1.0 mg/mL dose, Day 21)	90%	
Median Time to Wound Formation	7 days	
Median Time to Complete Healing	30 days	
Healing by Day 42 (Tumors <0.5 cm ³)	100%	
Healing by Day 84	All but one tissue deficit healed	

Table 3: Efficacy in Preclinical Mouse Models

Model	Outcome	Citation
Syngeneic and Xenograft Models	Rapid tumor ablation following a single injection	
Melanoma Xenograft Model	Dose-dependent tumor ablation	
CT-26 and B16-F10-OVA Models	Enhanced response to immune checkpoint blockade	
Squamous Cell Carcinoma Xenografts	Vascular disruption evident within 1 hour	
Xenograft Mouse Melanoma Model	No viable tumor cells recovered 4 hours post-treatment	

Table 4: Human Clinical Trial Efficacy Signals (Phase I)

Parameter	Result	Citation
Complete Response	18% (4/22 patients)	
Partial Response	9% (2/22 patients)	
Stable Disease	45% (10/22 patients)	
Abscopal Responses (Metastatic Melanoma)	Observed in 2 patients	

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of tigilanol tiglate.

In Vivo Efficacy Studies in Mouse Models

- Animal Models: Studies have utilized various mouse models, including BALB/c Foxn1nu nude mice for xenografts (e.g., MM649 human melanoma) and immunocompetent mice for syngeneic tumors (e.g., CT-26 colon carcinoma and B16-F10-OVA melanoma).

- **Tumor Induction:** Tumors are typically established by subcutaneous injection of cancer cells into the flank of the mice.
- **Treatment:** A single intratumoral injection of tigilanol tiglate is administered at varying concentrations (e.g., up to 50 μ L). Control groups often receive the vehicle excipient.
- **Efficacy Assessment:** Tumor volume is measured over time. Kaplan-Meier analysis is used to assess the percentage of tumors below a certain volume (e.g., 100 mm³). Overall survival is also monitored.
- **Immunohistochemistry:** Tumor tissues are stained for markers such as CD31 to assess vascular integrity.

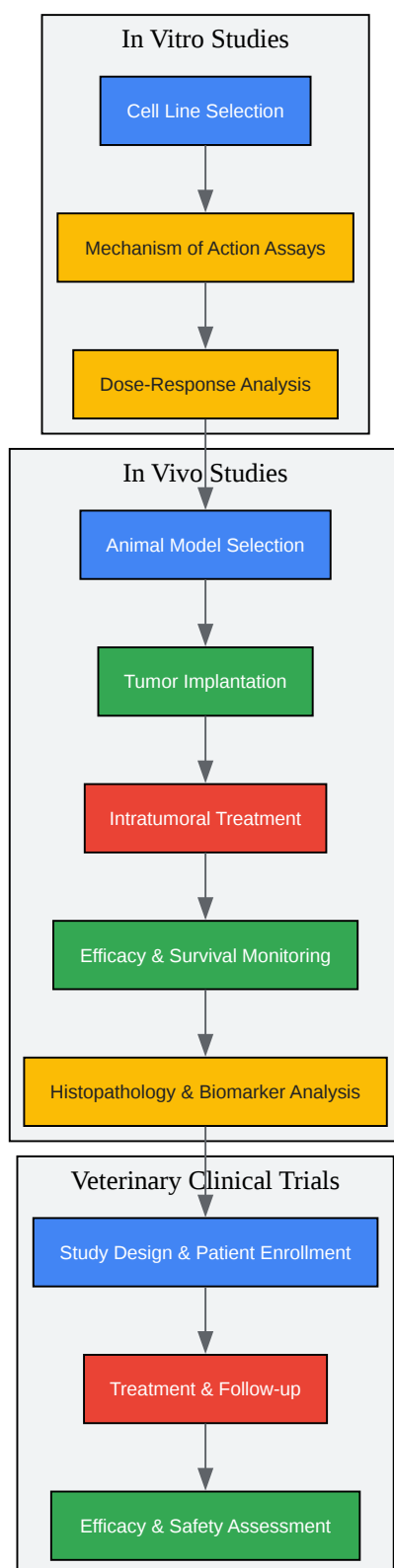
Canine Mast Cell Tumor Clinical Trials

- **Study Design:** A randomized, controlled, investigator and owner-blinded, multi-center clinical study was conducted with client-owned dogs.
- **Inclusion Criteria:** Dogs with cutaneous or subcutaneous mast cell tumors were enrolled.
- **Treatment:** A single intratumoral injection of tigilanol tiglate was administered. The dose was characterized in a separate dose de-escalation study.
- **Efficacy Endpoints:** The primary endpoint was the complete response rate at Day 28. Secondary endpoints included recurrence-free interval at Day 84 and 12 months. Wound healing was also systematically assessed.

In Vitro Mechanistic Studies

- **Cell Lines:** A variety of cancer cell lines (e.g., MM649 melanoma, A-431 epidermoid carcinoma) and endothelial cells have been used.
- **Assays:**
 - **Cell Viability:** Assessed using methods like propidium iodide staining and flow cytometry.
 - **PKC Activation:** Measured by observing cellular responses in the presence and absence of PKC inhibitors like bisindolylmaleimide-1.

- Immunogenic Cell Death Markers: Assessed through assays for ATP release (luciferase assays), HMGB1 release (ELISA), and calreticulin externalization (flow cytometry).
- Microscopy: Used to observe cellular morphology changes, organelle swelling, and membrane disruption.



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A generalized workflow for preclinical evaluation of tigilanol tiglate.

Conclusion

The preclinical data for tigilanol tiglate provides a robust foundation for its clinical development. The consistent and potent anti-tumor activity observed in both murine models and veterinary clinical settings is compelling. The elucidation of its dual mechanism, involving direct oncolysis through vascular disruption and the induction of an immunogenic cell death program, positions it as a promising agent for monotherapy and in combination with immunotherapies. The detailed experimental protocols and quantitative efficacy data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this novel oncolytic agent. As tigilanol tiglate progresses through human clinical trials for indications such as soft tissue sarcoma and head and neck cancer, the insights from this preclinical research will be invaluable.

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